Acide ursodésoxycholique-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .

Synthesis Analysis

Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .

Molecular Structure Analysis

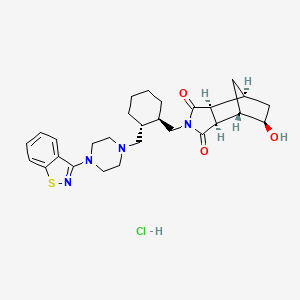

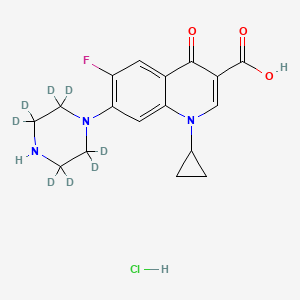

Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .

Chemical Reactions Analysis

In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .

Physical And Chemical Properties Analysis

Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .

Applications De Recherche Scientifique

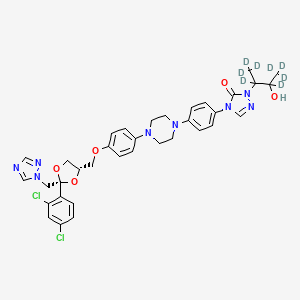

Formulation pharmaceutique et caractérisation {svg_1}

L'acide ursodésoxycholique (UDCA) est utilisé comme agent thérapeutique pour le traitement des maladies hépato-biliaires cholestatiques chez les patients pédiatriques {svg_2}. Une étude s'est concentrée sur la conception et l'optimisation des nanosuspensions d'UDCA afin d'améliorer la solubilité, la dissolution et la biodisponibilité orale de l'UDCA {svg_3}. La méthode de précipitation-ultrasonication a été utilisée pour créer ces nanosuspensions {svg_4}.

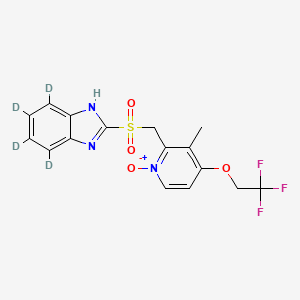

Modulation de la signalisation cellulaire {svg_5}

L'UDCA a été trouvé pour moduler l'interaction de miR-21 et du récepteur X des farnésols et de la signalisation NF-κB {svg_6}. Cette étude a examiné les effets de l'UDCA sur la signalisation NF-κB, la signalisation du récepteur X des farnésols (FXR) et le microARN-21 dans les cellules HepG2 {svg_7}.

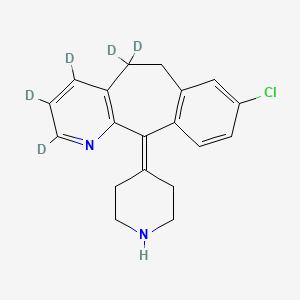

Traitement des maladies de la vésicule biliaire et du foie {svg_8}

L'UDCA a montré une meilleure performance thérapeutique dans le traitement des maladies de la vésicule biliaire et du foie, telles que la cholangite sclérosante primitive, les calculs biliaires, le carcinome du rectum, l'hépatite virale, les maladies hépatiques grasses alcooliques et les maladies hépatiques grasses non alcooliques {svg_9}.

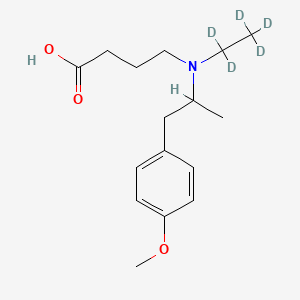

Médecine traditionnelle chinoise {svg_10}

L'UDCA est un acide biliaire hydrophile extrait de la précieuse matière médicale traditionnelle chinoise - la bile d'ours {svg_11}. Ce composé a été largement utilisé pour traiter diverses maladies du foie et de la vésicule biliaire, et a montré des effets thérapeutiques significatifs en pratique clinique {svg_12}.

Production à grande échelle {svg_13}

La production à grande échelle de l'UDCA est importante en raison de son large éventail d'utilisations thérapeutiques {svg_14}. Le processus de production doit être efficace et rentable pour répondre à la forte demande {svg_15}.

Mécanisme D'action

Target of Action

Ursodeoxycholic Acid-d5 (UDCA) primarily targets the liver, specifically the hepatocytes and cholangiocytes . It also interacts with the Farnesoid X Receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis . UDCA is a key determinant in maintaining the dynamic communication between the host and gut microbiota .

Mode of Action

UDCA exerts its effects through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . UDCA modulates the interaction of miR-21 and FXR, and NF-κB signaling . It also downregulates the expression of NF-κB activation, COX-2, TNF-α, IL-6, and cyp7A1, and upregulates shp gene expression .

Biochemical Pathways

UDCA affects several biochemical pathways. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It also disrupts endoplasmic reticulum homeostasis by inducing the expression of ER stress markers CHOP and GRP78 . Moreover, UDCA regulates the expression of TIMP-1 and gelatinases activity .

Pharmacokinetics

The estimated half-life of UDCA ranges from 3.5 to 5.8 days . It is a naturally secondary bile acid, which is transformed from chenodeoxycholic acid by gut microbiota .

Result of Action

UDCA has several molecular and cellular effects. It inhibits apoptosis even after cellular phosphatidylserine externalization . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress . UDCA also reduces the expressions of LPS-induced COX-2, TNF-α, and IL-6, which were related to NF-κB signaling .

Action Environment

Environmental factors, particularly the gut microbiome, influence the action of UDCA. There is a positive correlation between UDCA and the gut microbiome, including Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii . UDCA could be a key regulator of the intestinal barrier integrity, which is essential for lipid metabolism, and plays a protective role against inflammation and carcinogenesis .

Safety and Hazards

Orientations Futures

According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Ursodeoxycholic Acid-d5 plays a crucial role in biochemical reactions. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These cytoprotective effects alleviate hepatic inflammation and provide potential anti-fibrotic property of this compound .

Cellular Effects

Ursodeoxycholic Acid-d5 has significant effects on various types of cells and cellular processes. It enhances antitumor immunity through restraining Treg cell differentiation and activation . It also exerts anticholestatic effects in various cholestatic disorders . In hepatocytes, it stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms .

Molecular Mechanism

Ursodeoxycholic Acid-d5 exerts its effects at the molecular level through several mechanisms. It inhibits DNA repair, co-enzyme A, cyclic AMP, p53, phagocytosis, and inhibits induction of nitric oxide synthase . It is genotoxic, exerts aneugenic activity, and arrests apoptosis even after cellular phosphatidylserine externalization .

Temporal Effects in Laboratory Settings

The effects of Ursodeoxycholic Acid-d5 change over time in laboratory settings. It has been shown to delay the progression of fibrosis, stabilize portal pressure, and delay development of varices and clinical decompensation in patients with primary biliary cholangitis .

Metabolic Pathways

Ursodeoxycholic Acid-d5 is involved in several metabolic pathways. It plays a critical role in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Ursodeoxycholic Acid-d5 is transported and distributed within cells and tissues. It is a hydrophilic bile acid and is less toxic than cholic acid or chenodeoxycholic acid . It works by replacing the hydrophobic or more toxic bile acids from the bile acid pool .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ursodeoxycholic Acid-d5 involves the introduction of deuterium isotopes into Ursodeoxycholic Acid, which is a naturally occurring bile acid. The deuterium labeling is achieved through a series of chemical reactions that selectively replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ursodeoxycholic Acid", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Ursodeoxycholic Acid is dissolved in D2O and treated with NaBH4 to reduce the carbonyl group to an alcohol.", "The resulting alcohol is then reacted with D2 gas in the presence of a palladium catalyst to selectively replace the alpha-hydrogen atoms with deuterium atoms.", "The reaction mixture is then hydrolyzed to remove the protecting groups and obtain Ursodeoxycholic Acid-d5." ] } | |

Numéro CAS |

93701-18-9 |

Formule moléculaire |

C24H35O4D5 |

Poids moléculaire |

397.61 |

Apparence |

White to Pale Yellow Solid |

melting_point |

>194°C (dec.) |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

128-13-2 (unlabelled) |

Synonymes |

(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |

Étiquette |

Ursodiol Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.